molecular formula C11H13N5 B216523 N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B216523
M. Wt: 215.25 g/mol
InChI Key: FFTYXCMVPQSLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as DMTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTD is a triazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the induction of cellular stress responses. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to activate the MAPK/ERK signaling pathway and the JNK signaling pathway, both of which are involved in cell growth and proliferation. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has also been shown to induce the expression of heat shock proteins, which play a role in protecting cells from stress-induced damage.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress and inflammation. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that regulates the expression of inflammatory genes.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is stable under a range of conditions and can be easily dissolved in various solvents, making it suitable for use in a range of assays. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine also has low toxicity, making it a safer alternative to other chemicals that may have adverse effects on cells or organisms. However, one limitation of N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is its relatively low potency, which may limit its effectiveness in certain assays or applications.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. One area of interest is the development of more efficient and scalable synthesis methods for N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, which could increase its availability for research and potential applications. Another area of interest is the investigation of N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine's potential as a drug candidate, particularly in the areas of cancer and antimicrobial therapy. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine and its potential interactions with other signaling pathways and cellular processes.

Synthesis Methods

N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can be synthesized using several methods, including the reaction of 3,4-dimethylaniline with cyanogen chloride and ammonium chloride, the reaction of cyanuric chloride with 3,4-dimethylaniline, and the reaction of 3,4-dimethylaniline with sodium azide and carbon disulfide. These methods yield N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine with varying yields and purity levels.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various fields, including as an antioxidant, anticancer agent, and antimicrobial agent. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage in cells. In cancer research, N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has also been investigated for its antimicrobial properties and has been shown to have activity against a range of bacterial and fungal strains.

properties

Product Name

N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16)

InChI Key

FFTYXCMVPQSLOV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=N2)N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=N2)N)C

Origin of Product

United States

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